4-Bromo-5-isopropyl-1H-pyrazol-3-amine
Overview
Description
4-Bromo-5-isopropyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C6H10BrN3 and its molecular weight is 204.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
4-Bromo-5-isopropyl-1H-pyrazol-3-amine serves as a precursor in the synthesis of various heterocyclic compounds due to its versatile chemical structure. Research has demonstrated its utility in creating compounds with significant antimicrobial and cytotoxic activities.
Antimicrobial and Antitumor Properties : A study by Hassaneen et al. (2019) outlined the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives using isobutyrohydrazonoyl bromide. These compounds exhibited promising antibacterial properties against gram-positive and gram-negative bacteria, with some showing notable in vitro antitumor activity against various cancer cell lines, including MCF7, HepG2, and HCT-116. The molecular docking was conducted to understand the interaction with the dihydrofolate reductase enzyme, suggesting a mechanism of action for their biological activities (Hassaneen et al., 2019).
Analgesic and Anti-inflammatory Activities : Research on N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has shown remarkable analgesic activity in mice. These compounds also exhibited moderate hypotensive, bradycardiac, anti-inflammatory activities, and a weak platelet antiaggregating activity in vitro, demonstrating their potential for developing new therapeutic agents (Bondavalli et al., 1988).
Oxidation Reactions : Baumstark and Chrisope (1981) explored the oxidation of amines and sulfides using 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, resulting in high yields of amine oxides and sulfoxides. This study highlights the compound's utility in organic synthesis, particularly in the oxidation process of various substrates to produce valuable derivatives (Baumstark & Chrisope, 1981).
Nonlinear Optical Properties : A study on the synthesis, molecular structure, and nonlinear optical studies of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated its potential in materials science. The compound exhibited considerable nonlinear optical properties, indicating its utility in developing new optical materials (Tamer et al., 2016).
Properties
IUPAC Name |
4-bromo-5-propan-2-yl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-3(2)5-4(7)6(8)10-9-5/h3H,1-2H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLIDPIXQDRXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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